Cas no 79887-09-5 (1-butyl-4-ethynylbenzene)

1-butyl-4-ethynylbenzene structure
1-butyl-4-ethynylbenzene structure
Nombre del producto:1-butyl-4-ethynylbenzene
Número CAS:79887-09-5
MF:C12H14
Megavatios:158.239563465118
MDL:MFCD00173885
CID:60143
PubChem ID:2775132

1-butyl-4-ethynylbenzene Propiedades químicas y físicas

Nombre e identificación

    • 4-Butylphenylacetylene
    • 1-Butyl-4-ethynylbenzene
    • 1-Butyl-4-eth-1-ynylbenzene
    • EN300-298703
    • 4-n-Butylphenylacetylene
    • MFCD00173885
    • 1-Butyl-4-ethynylbenzene, 95%
    • B2301
    • Benzene, 1-butyl-4-ethynyl-
    • 1-butyl-4-ethynyl-benzene
    • P-BUTYLPHENYLACETYLENE
    • A839778
    • FT-0687691
    • J-504476
    • SY018460
    • (p-butylphenyl)acetylene
    • AM20060732
    • ZVWWYEHVIRMJIE-UHFFFAOYSA-N
    • AKOS005146062
    • CS-W016197
    • 79887-09-5
    • DS-14234
    • 1-Butyl-4-eth1-ynylbenzene
    • 1-n-butyl-4-ethynylbenzene
    • FT-0607561
    • DTXSID40379404
    • 1-eth-1-ynyl-4-butylbenzene
    • 1-Butyl-4-ethynylbenzene (ACI)
    • 1-Butyl-4-ethynlbenzene
    • 1-Ethynyl-4-butylbenzene
    • DB-009025
    • 1-butyl-4-ethynylbenzene
    • MDL: MFCD00173885
    • Renchi: 1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,7-10H,3,5-6H2,1H3
    • Clave inchi: ZVWWYEHVIRMJIE-UHFFFAOYSA-N
    • Sonrisas: C#CC1C=CC(CCCC)=CC=1

Atributos calculados

  • Calidad precisa: 158.11000
  • Masa isotópica única: 158.11
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 4
  • Complejidad: 152
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 4
  • Superficie del Polo topológico: 0A^2
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Fluids.
  • Denso: 0.906 g/mL at 25 °C(lit.)
  • Punto de fusión: No data available
  • Punto de ebullición: 70-71°C at 3 mmHg
  • Punto de inflamación: Fahrenheit: 213.8 ° f < br / > Celsius: 101 ° C < br / >
  • índice de refracción: n20/D 1.527(lit.)
  • PSA: 0.00000
  • Logp: 3.01050
  • Disolución: Not determined.

1-butyl-4-ethynylbenzene Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36-S37/39-S36/37/39
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:0-10°C
  • Términos de riesgo:R36/37/38

1-butyl-4-ethynylbenzene Datos Aduaneros

  • Código HS:2902909090
  • Datos Aduaneros:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1-butyl-4-ethynylbenzene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM255093-50g
4-Butylphenylacetylene
79887-09-5 95+%
50g
$51 2022-06-10
Enamine
EN300-298703-0.05g
1-butyl-4-ethynylbenzene
79887-09-5 95.0%
0.05g
$19.0 2025-03-19
Enamine
EN300-298703-5.0g
1-butyl-4-ethynylbenzene
79887-09-5 95.0%
5.0g
$26.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1043796-25g
4-Butylphenylacetylene
79887-09-5 97%
25g
¥193.00 2024-07-28
Enamine
EN300-298703-1.0g
1-butyl-4-ethynylbenzene
79887-09-5 95.0%
1.0g
$24.0 2025-03-19
Apollo Scientific
OR21956-25g
4-n-Butylphenylacetylene
79887-09-5
25g
£60.00 2025-02-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001768-25g
1-butyl-4-ethynylbenzene
79887-09-5 96%
25g
¥183 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001768-5g
1-butyl-4-ethynylbenzene
79887-09-5 96%
5g
¥42 2024-05-21
eNovation Chemicals LLC
D622089-1kg
1-Butyl-4-eth-1-ynylbenzene
79887-09-5 97%
1kg
$1200 2024-06-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B804085-500g
1-Butyl-4-ethynylbenzene
79887-09-5 96%
500g
2,816.00 2021-05-17

1-butyl-4-ethynylbenzene Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid
2.1 Reagents: Bromine Catalysts: Carbon tetrachloride
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
Referencia
Synthesis and property of liquid crystal compounds: trans-cyclohexyltolan-type with lateral fluorines
Wang, Xiao-Wei; et al, Yingyong Huaxue, 2004, 21(3), 281-285

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
Referencia
Synthesis of substituted helicenes by Ir-catalyzed annulative coupling of biarylcarboxylic acid chlorides with alkynes
Kamikawa, Ken; et al, Bulletin of the Chemical Society of Japan, 2018, 91(7), 1069-1074

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Bromine Catalysts: Carbon tetrachloride
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
Referencia
Synthesis and property of liquid crystal compounds: trans-cyclohexyltolan-type with lateral fluorines
Wang, Xiao-Wei; et al, Yingyong Huaxue, 2004, 21(3), 281-285

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium ;  rt; 21 h, 90 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Referencia
Reaction Selectivity in On-Surface Chemistry by Surface Coverage Control-Alkyne Dimerization versus Alkyne Trimerization
Klaasen, Henning; et al, Chemistry - A European Journal, 2018, 24(57), 15303-15308

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Palladium chloride ,  Cuprous iodide ;  1.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Diisopropylamine ;  12 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
2.2 Solvents: Water ;  rt
Referencia
The synthesis of [1,2,3]-triazole-based bent core liquid crystals via microwave-mediated 'Click Reaction' and their mesomorphic behaviour
Wang, Kunlun; et al, Liquid Crystals, 2019, 46(2), 257-271

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  rt; overnight, reflux; reflux → rt
2.1 Reagents: Sodium hydroxide Solvents: Toluene ;  10 h, reflux
Referencia
Synthesis and characterization of the multi-photon absorption and excited-state properties of a neat liquid 4-propyl 4'-butyl diphenyl acetylene
Khoo, Iam Choon; et al, Journal of Materials Chemistry, 2009, 19(40), 7525-7531

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  < 5 °C
2.1 Reagents: Hydrogen ,  Nickel ;  1.8 MPa
3.1 Reagents: p-Toluenesulfonic acid
4.1 Reagents: Bromine Catalysts: Carbon tetrachloride
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
Referencia
Synthesis and property of liquid crystal compounds: trans-cyclohexyltolan-type with lateral fluorines
Wang, Xiao-Wei; et al, Yingyong Huaxue, 2004, 21(3), 281-285

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  16 h, 40 °C
Referencia
Metal-free oxidative phosphinylation of aryl alkynes to β-ketophosphine oxides via visible-light photoredox catalysis
Bu, Mei-jie; et al, Catalysis Science & Technology, 2016, 6(2), 413-416

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; overnight, rt
2.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Palladium chloride ,  Cuprous iodide ;  1.5 h, 60 °C; 60 °C → rt
2.2 Reagents: Diisopropylamine ;  12 h, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
3.2 Solvents: Water ;  rt
Referencia
The synthesis of [1,2,3]-triazole-based bent core liquid crystals via microwave-mediated 'Click Reaction' and their mesomorphic behaviour
Wang, Kunlun; et al, Liquid Crystals, 2019, 46(2), 257-271

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  18 h, 70 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  21 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Regio- and stereoselective synthesis of bromoalkenes by homolytic hydrobromination of alkynes with hydrogen bromide
Kumaki, Wataru; et al, Tetrahedron, 2022, 110,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Nickel ;  1.8 MPa
2.1 Reagents: p-Toluenesulfonic acid
3.1 Reagents: Bromine Catalysts: Carbon tetrachloride
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
Referencia
Synthesis and property of liquid crystal compounds: trans-cyclohexyltolan-type with lateral fluorines
Wang, Xiao-Wei; et al, Yingyong Huaxue, 2004, 21(3), 281-285

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  10 h, reflux
Referencia
Synthesis and characterization of the multi-photon absorption and excited-state properties of a neat liquid 4-propyl 4'-butyl diphenyl acetylene
Khoo, Iam Choon; et al, Journal of Materials Chemistry, 2009, 19(40), 7525-7531

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
1.2 Solvents: Water ;  rt
Referencia
The synthesis of [1,2,3]-triazole-based bent core liquid crystals via microwave-mediated 'Click Reaction' and their mesomorphic behaviour
Wang, Kunlun; et al, Liquid Crystals, 2019, 46(2), 257-271

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
Referencia
BF3·OEt2-Promoted Propargyl Alcohol Rearrangement/[1,5]-Hydride Transfer/Cyclization Cascade Affording Tetrahydroquinolines
Zhao, Shuang; et al, Organic Letters, 2019, 21(11), 3990-3993

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
Referencia
Synthesis and property of liquid crystal compounds: trans-cyclohexyltolan-type with lateral fluorines
Wang, Xiao-Wei; et al, Yingyong Huaxue, 2004, 21(3), 281-285

1-butyl-4-ethynylbenzene Raw materials

1-butyl-4-ethynylbenzene Preparation Products

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